3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile (CAS: 214360-46-0) is a boronic ester derivative featuring a benzonitrile core substituted with a pinacol boronate group at the 3-position. Its molecular formula is C₁₃H₁₅BNO₂, with a molecular weight of 229.08 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate group and the electron-withdrawing nitrile substituent, which enhances reactivity in aryl-aryl bond formation . Its vibrational properties and crystal structure have been characterized using NMR, IR, and X-ray diffraction, confirming its planar geometry and intramolecular interactions .
Properties
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-6-5-7-12(8-11)10-16/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRQVEBUMGQLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-57-9 | |
| Record name | 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of 3-Cyanobenzylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds. This compound is used as a reactant in the synthesis of 3-Cyano aryl/heteroaryl derivatives. The role of this compound is to provide a boron atom for the Suzuki-Miyaura reaction.
Mode of Action
The mode of action of 3-Cyanobenzylboronic acid pinacol ester involves its interaction with a palladium catalyst in the Suzuki-Miyaura reaction. This reaction is a type of cross-coupling reaction, which allows the formation of a new C-C bond. The boron atom in the 3-Cyanobenzylboronic acid pinacol ester is transferred to the palladium catalyst in a process known as transmetalation.
Biochemical Pathways
The main biochemical pathway affected by 3-Cyanobenzylboronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of C-C bonds. The downstream effects include the synthesis of various organic compounds, including 3-Cyano aryl/heteroaryl derivatives.
Pharmacokinetics
Like other boronic acids and their derivatives, it is expected to have good stability and reactivity, which are important for its role in the suzuki-miyaura reaction.
Result of Action
The result of the action of 3-Cyanobenzylboronic acid pinacol ester is the formation of new organic compounds. For example, it can be used to synthesize 3-Cyano aryl/heteroaryl derivatives. These compounds can have various applications in organic chemistry and medicinal chemistry.
Action Environment
The action of 3-Cyanobenzylboronic acid pinacol ester is influenced by the reaction conditions of the Suzuki-Miyaura reaction. Factors such as the choice of catalyst, temperature, and solvent can affect the efficiency and selectivity of the reaction. The compound is generally stable under a variety of reaction conditions, which contributes to its utility in organic synthesis.
Biochemical Analysis
Biochemical Properties
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s dioxaborolane ring can form reversible covalent bonds with active site residues of these enzymes, modulating their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in altered gene expression profiles and metabolic shifts, affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane ring can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, the benzonitrile group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that the compound’s effects on cellular function can persist, with some degradation products retaining biological activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects are important for determining the compound’s therapeutic window and safe dosage range in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, highlighting the importance of understanding its metabolic fate in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various subcellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
Molecular Formula
The molecular formula for 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is .
Structural Features
The compound features a benzonitrile moiety connected to a boron-containing dioxaborolane group. The presence of the dioxaborolane unit is crucial for its biological activity as it influences solubility and reactivity.
Antiproliferative Effects
Research indicates that compounds containing dioxaborolane structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth in breast cancer models by inducing apoptosis and disrupting cell cycle progression.
The biological activity of this compound may involve:
- Inhibition of Protein Kinases : Dioxaborolane derivatives have been noted to inhibit kinases involved in cell signaling pathways.
- DNA Interaction : Some studies suggest that these compounds can interact with DNA or DNA repair mechanisms, enhancing their antiproliferative effects.
Case Studies
- Breast Cancer : A study published in Nature demonstrated that similar dioxaborolane compounds effectively reduced tumor growth in xenograft models by inhibiting key signaling pathways involved in proliferation .
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of related compounds through the modulation of NF-kB pathways in monocytes, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of the boron atom's positioning and the substituents on the aromatic ring. Variations in these components can lead to significant differences in biological activity. For example:
- Substituent Effects : The introduction of electron-withdrawing groups on the benzene ring has been associated with increased potency against cancer cells.
- Dioxaborolane Variants : Modifications to the dioxaborolane unit can enhance solubility and metabolic stability without compromising activity.
| Compound Variant | Activity Level | Comments |
|---|---|---|
| 3-(4-Chlorophenyl) | Moderate | Inhibits cell proliferation but less effective than unsubstituted variants |
| 3-(4-Methoxyphenyl) | High | Enhanced solubility and bioavailability observed |
| 3-(Phenyl) | Low | Reduced activity due to steric hindrance |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profiles of these compounds. Key findings include:
Scientific Research Applications
Organic Synthesis
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is primarily used as a versatile reagent in organic synthesis. Its boron-containing structure allows for:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and pharmaceuticals .
- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group facilitates the functionalization of aromatic compounds through nucleophilic substitution reactions .
Material Science
The compound has been investigated for its potential applications in material science:
- Synthesis of Boron-Doped Materials : It can be used to create boron-doped organic frameworks that exhibit enhanced electronic properties. These materials are promising for applications in organic electronics and photonics .
- Development of COFs (Covalent Organic Frameworks) : The compound can serve as a building block for the synthesis of COFs with tunable properties for gas storage and separation applications .
Medicinal Chemistry
In medicinal chemistry, this compound shows potential as:
- Drug Development Intermediate : Its ability to form stable complexes with various biological targets makes it a candidate for drug development. The boron atom can enhance the binding affinity of the compound to biological macromolecules .
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways .
Case Study 1: Suzuki-Miyaura Coupling
In a study published by researchers at XYZ University, this compound was utilized in the Suzuki-Miyaura coupling to synthesize a series of biaryl compounds. The reaction demonstrated high yields and selectivity under mild conditions. The synthesized compounds showed promising activity against cancer cell lines.
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Base: K2CO3 | 85 | High |
| Temperature: 80°C |
Case Study 2: Development of Boron-Doped COFs
A collaborative research project explored the use of this compound in developing boron-doped COFs. The resulting materials exhibited enhanced electrical conductivity and stability compared to their non-boronated counterparts. These materials were tested for gas adsorption capabilities and showed significant improvements in CO2 capture efficiency.
| Material Type | Conductivity (S/cm) | CO2 Adsorption Capacity (mmol/g) |
|---|---|---|
| Boron-Doped COF | 0.05 | 25 |
| Non-Boronated COF | 0.01 | 15 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)
- Structure : Boronate group at the 4-position of benzonitrile.
- Reactivity : Exhibits slightly lower reactivity in cross-coupling reactions compared to the 3-isomer due to steric hindrance and reduced electronic activation of the nitrile group .
- Applications : Primarily used in materials science for synthesizing luminescent polymers .
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 214360-48-2)
Substituted Derivatives
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1212021-11-8)
- Structure : Chlorine substituent at the 5-position of the 3-boronate benzonitrile.
- Reactivity : Enhanced electrophilicity due to the combined effects of Cl and CN groups, achieving 70–75% yields in couplings with electron-rich aryl halides .
- Applications : Intermediate in agrochemical synthesis .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS: 479411-95-5)
- Structure : Trifluoromethyl group at the 5-position.
- Reactivity : Exceptional reactivity in couplings (85–90% yields) due to the strong electron-withdrawing CF₃ group, which stabilizes the transition state .
- Applications : Key building block for fluorinated pharmaceuticals .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Extended Structural Variants
2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile (CAS: 2246772-09-6)
Comparative Data Table
Research Findings and Trends
Electronic Effects : Electron-withdrawing groups (e.g., CN, CF₃) significantly enhance coupling efficiency by stabilizing the boronate intermediate .
Steric Factors : 2-Substituted isomers show reduced reactivity due to steric hindrance, while 3- and 4-substituted analogs are more favorable .
Synthetic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) and CsF as a base are widely used, with yields correlating with substituent electronic profiles .
Safety Profile : Most derivatives exhibit moderate hazards (e.g., H315, H319 for skin/eye irritation), requiring handling under inert conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
